Ethyl 2-(bromomethyl)-3-chlorobenzoate
Description
Ethyl 2-(bromomethyl)-3-chlorobenzoate is a halogenated aromatic ester characterized by a bromomethyl (-CH2Br) substituent at the 2-position and a chlorine atom at the 3-position of the benzoate ring, with an ethyl ester group.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-3-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
KLABQLJBKSWJOX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)CBr |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)CBr |
Origin of Product |
United States |
Scientific Research Applications
Common Synthetic Route:
- Bromination : Introduce the bromomethyl group to benzoic acid.
- Chlorination : Chlorinate at the meta position.
- Esterification : React with ethanol to form the ethyl ester.
Organic Synthesis
Ethyl 2-(bromomethyl)-3-chlorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective reactions in subsequent synthetic pathways, making it valuable in creating pharmaceuticals and agrochemicals.
Research has shown that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : this compound has been investigated for its effectiveness against various pathogens. For example, it demonstrated significant inhibition zones against fungi like Cytospora mandshurica (20 mm) and Coniella diplodiella (18 mm) .
- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, potentially making it useful in medicinal applications aimed at combating oxidative stress.
Agricultural Applications
The compound has been evaluated for its herbicidal activity against broadleaf weeds. Its application can significantly reduce weed biomass without adversely affecting crop yield, indicating its potential as a selective herbicide .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoate derivatives highlighted the antimicrobial effectiveness of this compound. The compound was found to disrupt microbial cell membranes, leading to cell death in tested fungal strains.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Cytospora mandshurica | 20 |
| Coniella diplodiella | 18 |
Case Study 2: Herbicidal Activity
In agricultural trials, this compound was applied to fields infested with broadleaf weeds. Results indicated a significant reduction in weed biomass while maintaining crop health, showcasing its efficacy as a herbicide.
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Price (per 1g) |
|---|---|---|---|---|---|---|
| This compound* | N/A | C10H10BrClO2 | 277.53† | 2-(bromomethyl), 3-Cl, ethyl | N/A | N/A |
| Mthis compound | 188187-03-3 | C9H8BrClO2 | 263.51 | 2-(bromomethyl), 3-Cl, methyl | >97.0% (HLC) | ¥10,500 |
| Ethyl 2-bromo-3-chlorobenzoate | 27007-53-0 | C9H8BrClO2 | 263.51 | 2-Br, 3-Cl, ethyl | N/A | N/A |
| Methyl 2-bromo-5-chlorobenzoate | 57381-62-1 | C8H6BrClO2 | 265.49 | 2-Br, 5-Cl, methyl | N/A | N/A |
| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | 1805478-71-0 | C9H7BrClFO2 | 304.51 | 2-Br, 3-Cl, 6-F, ethyl | N/A | N/A |
*Inferred data; †Calculated based on structural homology.
Structural and Electronic Differences
Substituent Positions :
- The bromomethyl group in this compound distinguishes it from analogs like Ethyl 2-bromo-3-chlorobenzoate (CAS 27007-53-0), which has a bromine atom directly attached to the aromatic ring. The -CH2Br group increases steric bulk and offers a reactive site for nucleophilic substitution (e.g., Suzuki coupling) .
- Chlorine Placement : In Methyl 2-bromo-5-chlorobenzoate (CAS 57381-62-1), the chlorine at the 5-position creates a meta relationship with the bromine, altering electronic effects compared to the 3-chloro substituent in the target compound .
Commercial Availability and Cost
- Mthis compound (CAS 188187-03-3) is priced at ¥10,500 per 1g, significantly higher than simpler methyl esters like Methyl 5-bromo-2-methylbenzoate (¥4,200 per 1g). This suggests that bromomethyl synthesis is cost-intensive, likely due to multi-step bromination protocols .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
The most widely documented method involves brominating ethyl 3-chloro-2-methylbenzoate with NBS under radical initiation. Key steps include:
- Reaction Setup : A mixture of ethyl 3-chloro-2-methylbenzoate (1 eq), NBS (1.1 eq), and catalytic dibenzoyl peroxide (0.2 mol%) in carbon tetrachloride is heated to 90°C under nitrogen.
- Mechanism : Dibenzoyl peroxide generates radicals upon thermal decomposition, abstracting a hydrogen atom from the benzylic methyl group. NBS subsequently delivers bromine, forming the bromomethyl derivative (Figure 1).
- Workup : The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate, dried over MgSO₄, and concentrated to yield the product in 100% purity.
Table 1: Optimization Parameters for NBS-Mediated Bromination
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes radical generation |
| Solvent | CCl₄ | Enhances bromine solubility |
| NBS Equivalents | 1.1 eq | Minimizes side reactions |
| Initiator | Dibenzoyl peroxide (0.2 mol%) | Ensures consistent radical flux |
This method’s efficiency stems from avoiding metal catalysts, simplifying purification, and achieving near-stoichiometric bromine transfer.
Alternative Bromination Strategies
While NBS dominates industrial workflows, exploratory approaches include:
- Photobromination : UV light initiates radical chains without peroxides, but prolonged irradiation risks decomposition.
- Electrophilic Bromination : HBr/acetic acid systems face selectivity issues due to competing aromatic substitution.
These alternatives remain inferior due to lower yields (<70%) and complex byproduct profiles.
Reaction Mechanisms
Radical Pathway Dynamics
The NBS/dibenzoyl peroxide system follows a well-established radical chain mechanism (Figure 2):
- Initiation : Dibenzoyl peroxide decomposes to phenyl radicals ($$ \text{Ph}^\bullet $$) at 90°C.
- Hydrogen Abstraction : $$ \text{Ph}^\bullet $$ abstracts a hydrogen from the benzylic methyl group, forming a resonance-stabilized radical.
- Bromine Transfer : NBS donates bromine to the radical intermediate, yielding ethyl 2-(bromomethyl)-3-chlorobenzoate and succinimide.
The chlorine substituent’s electron-withdrawing effect stabilizes the transition state, directing bromination exclusively at the methyl group.
Industrial Applications
Cross-Coupling Reactions
The bromine substituent enables diverse functionalization:
- Suzuki Coupling : Palladium-catalyzed aryl-aryl bonding introduces biaryl motifs (Figure 3).
- Sonogashira Reaction : Copper-free conditions attach alkynes for kinase inhibitor synthesis.
Table 3: Representative Derivatives and Applications
| Derivative | Application | Yield (%) |
|---|---|---|
| 2-(Phenylethynyl)-3-chlorobenzoate | EGFR Inhibitors | 85 |
| 2-(Pyridyl)-3-chlorobenzoate | Antiviral Agents | 78 |
Q & A
Q. Can this compound serve as a precursor for chiral ligands or catalysts?
- Methodological Answer : Yes. The bromomethyl group can be functionalized with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to generate benzylamine ligands. Asymmetric induction is evaluated via circular dichroism (CD) or X-ray crystallography of metal complexes (e.g., Rh or Pd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
